2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide
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Overview
Description
2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a fluorophenyl group, an epoxy group, and a bicyclic octane framework, which contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
Compounds with a bicyclo[2.2.2]octane core, like “2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide”, often interact with various proteins or enzymes in the body. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound might bind to its target protein or enzyme, causing a change in its structure or function. This could inhibit the target’s activity, enhance it, or modify it in some other way .
Biochemical Pathways
The interaction of the compound with its target could affect various biochemical pathways in the body. The exact pathways would depend on the target and the nature of the interaction .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors like its size, polarity, and stability could influence how well it is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its interaction with its target and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors like temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target, or affect its stability and hence its effectiveness .
Preparation Methods
The synthesis of 2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide involves several steps. One common method includes the reaction of a fluorophenyl derivative with an epoxy compound under controlled conditions to form the desired bicyclic structure. The reaction typically requires a catalyst to facilitate the formation of the epoxy group and the subsequent cyclization to form the bicyclic framework . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could lead to the formation of a reduced derivative .
Scientific Research Applications
This compound has significant potential in scientific research due to its unique structure and reactivity. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives may exhibit interesting biological activities, making it a candidate for drug development and other therapeutic applications . Additionally, its unique properties make it useful in industrial applications, such as in the development of new materials and catalysts .
Comparison with Similar Compounds
Similar compounds to 2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide include other bicyclic compounds such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and quinuclidine. These compounds share a similar bicyclic framework but differ in their functional groups and overall reactivity. The presence of the fluorophenyl and epoxy groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
IUPAC Name |
3'-(2-fluorophenyl)-1-oxidospiro[1-azoniabicyclo[2.2.2]octane-2,2'-oxirane]-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c15-11-4-2-1-3-10(11)13-14(19-13)12(17)9-5-7-16(14,18)8-6-9/h1-4,9,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGHILQMXBEYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(=O)C23C(O3)C4=CC=CC=C4F)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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